tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate
Overview
Description
“tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate” is a chemical compound with the molecular formula C11H21ClN2O3 . It is also known as tert-Butyl (2-chloroacetyl)carbamate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as tert-butyl carbamate have been synthesized using palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (NHCOO) attached to a tert-butyl group and a 4-(2-chloroacetamido)butyl group . The exact structure can be confirmed through spectroscopic studies such as FT-IR, 1H & 13C NMR, and LCMS .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 264.75 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Crystal Structures and Bonding : The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, which is structurally related to tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate, has been studied for its isomorphous crystal structures. It features simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis and Derivatives : A study on the synthesis of penta-N-protected polyamide 1, a derivative of thermopentamine containing this compound, discusses its selective deprotection and subsequent acylation (Pak & Hesse, 1998).
Functionalized Carbamates : Research on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, which is similar in structure, focuses on its reaction with lithium powder and various electrophiles, leading to functionalized carbamates (Ortiz, Guijarro & Yus, 1999).
Enantioselective Synthesis : The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been synthesized as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides (Ober et al., 2004).
Spectroscopic Properties of Derivatives : A study on the Michael addition of tert-butyl carbazate with acrylamide to create substituted carbazates highlights the spectroscopic properties of these derivatives (Gray et al., 1991).
Hydrogen Bond Analysis : Another research focuses on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, analyzing their hydrogen bonds and crystal packing (Das et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloroacetyl)amino]butyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O3/c1-11(2,3)17-10(16)14-7-5-4-6-13-9(15)8-12/h4-8H2,1-3H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDJWNQBFWMQHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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